Dysprosium nitrate

Solvent Extraction Rare Earth Separation Hydrometallurgy

Researchers requiring reproducible high-purity cubic Dy₂O₃ via controlled thermolysis need a precursor with a well-defined decomposition pathway. Dysprosium nitrate addresses this through its unique mechanism forming cyclic hexamer and specific oxynitrate intermediates (Dy₆O₇(NO₃)₄·6H₂O → Dy₆O₈(NO₃)₂·5H₂O), enabling precise control over oxide surface area and crystallite size. • Exploitable Dy/Er separation factor maximum at 10M HNO₃ for >99.9% purity solvent extraction circuits • Tunable SMM magnetic relaxation: para-nitrate (fast QTM) vs. ortho-nitrate (U_eff = 51 K) • Exceptional water solubility (1370 g/L at 20.6°C) for homogeneous sol-gel doping of YAG and zirconia

Molecular Formula DyN3O9
Molecular Weight 348.52 g/mol
CAS No. 10143-38-1
Cat. No. B154852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium nitrate
CAS10143-38-1
Synonymsdysprosium nitrate
dysprosium nitrate, ammonium salt
dysprosium nitrate, hexahydrate
dysprosium nitrate, Mg salt
Molecular FormulaDyN3O9
Molecular Weight348.52 g/mol
Structural Identifiers
SMILES[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Dy+3]
InChIInChI=1S/Dy.3NO3/c;3*2-1(3)4/q+3;3*-1
InChIKeyDVENVBCPDCQQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Nitrate Overview


Dysprosium nitrate, with the chemical formula Dy(NO₃)₃, is an inorganic compound and a rare earth metal salt. It typically exists as a hydrate, most commonly the hexahydrate (Dy(NO₃)₃·6H₂O), which is a highly water-soluble crystalline solid. [1] The compound is characterized by its strong paramagnetic properties due to the Dy³⁺ ion's high magnetic moment (10.6 μB), [2] its use as a precursor in the synthesis of dysprosium-based materials, and its specific behavior in solvent extraction processes for rare earth separations. [3]

Why Dysprosium Nitrate Is Irreplaceable


Despite the apparent similarity among rare earth nitrates, their subtle differences in ionic radii, hydration energies, and electronic configurations lead to dramatically different behavior in critical applications. [1] Simple substitution of dysprosium nitrate with another rare earth nitrate, such as erbium or yttrium nitrate, is not possible without compromising separation efficiency, altering thermal decomposition pathways, or degrading the performance of the final magnetic or optical material. [2] The quantitative evidence below demonstrates that dysprosium nitrate possesses unique, measurable characteristics that dictate its specific use in solvent extraction, thermolysis, and the synthesis of high-performance single-molecule magnets. [3]

Dysprosium Nitrate: Quantified Differentiation


Dy vs. Er Extractability in TBP Systems

In solvent extraction using tri-n-butyl phosphate (TBP), the extractability of dysprosium nitrate relative to erbium nitrate is not constant but exhibits a crossover dependent on the nitric acid concentration. [1] At low HNO₃ concentrations, erbium nitrate is more extractable. However, at high HNO₃ concentrations, dysprosium nitrate becomes the more extractable species. [2] This inversion in selectivity is crucial for designing separation cascades. The separation factor (β) between erbium and dysprosium reaches a maximum value of approximately 1.1, which is significantly lower than the separation factors reported for lighter rare earths, such as the β ~3.0 for samarium/neodymium. [3]

Solvent Extraction Rare Earth Separation Hydrometallurgy

Distinct Thermolysis Pathway: Hexamer Intermediate

The thermal decomposition of dysprosium nitrate hexahydrate (Dy(NO₃)₃·6H₂O) is initiated by a unique condensation step, forming a cyclic hexamer 6[Dy(NO₃)₃·6H₂O]. [1] This is a complex, multi-step process that proceeds through distinct oxynitrate intermediates, Dy₆O₇(NO₃)₄·6H₂O and Dy₆O₈(NO₃)₂·5H₂O, before final conversion to cubic dysprosium oxide (Dy₂O₃). [2] This mechanism differs significantly from the thermal behavior of other rare earth nitrates, such as gadolinium or yttrium nitrate, which do not undergo this specific hexamerization. [3]

Thermal Analysis Precursor Chemistry Oxide Synthesis

Melting Point and Enthalpy: Dy vs. Ho vs. Tm

Differential scanning calorimetry (DSC) measurements on rare earth nitrate pentahydrates reveal distinct and quantifiable thermal properties for dysprosium nitrate compared to its immediate neighbors in the lanthanide series. [1] Dysprosium nitrate pentahydrate (Dy(NO₃)₃·5H₂O) melts at 91.28 ± 0.30 °C with a melting enthalpy of 46.65 ± 1.20 kJ/mol. In contrast, holmium nitrate pentahydrate melts at a lower temperature of 84.18 ± 0.44 °C with a significantly lower enthalpy of 29.97 ± 1.41 kJ/mol. Thulium nitrate pentahydrate melts at an even lower temperature of 66.38 ± 0.64 °C. [2]

Thermodynamics Material Science Phase Change

Aqueous Solubility Advantage

Dysprosium nitrate exhibits exceptionally high solubility in water, a key property for its use as a precursor in solution-based synthesis and for hydrometallurgical processing. At 20.6 °C, the solubility of dysprosium nitrate (anhydrous equivalent) is 1370 g/L, which is orders of magnitude higher than that of many transition metal nitrates. [1] While this high solubility is a class characteristic of most heavy rare earth nitrates, it is a critical parameter for processes like co-precipitation, spray pyrolysis, and impregnation, where high metal loading in the aqueous phase is required. [2]

Solution Chemistry Precursor Preparation Hydrometallurgy

Magnetic Relaxation Tuning via Nitrate Coordination

The coordination chemistry of dysprosium nitrate is central to the design of single-molecule magnets (SMMs). [1] In a direct comparison of two dysprosium complexes synthesized with the same ligand but differing nitrate coordination geometries, a dinuclear complex with two ortho-coordinating nitrates exhibits a thermal-activated process for slow magnetic relaxation with an effective energy barrier (U_eff) of 51 K. In stark contrast, a chain complex with two para-coordinating nitrates shows fast quantum tunneling of the magnetization under a zero DC field, rendering it unsuitable for SMM applications. [2] This demonstrates that the specific coordination of the nitrate group, unique to the dysprosium ion's electronic structure, is a critical and quantifiable determinant of magnetic performance.

Single-Molecule Magnets Molecular Magnetism Coordination Chemistry

Distribution Coefficients: Dy, Er, Y in TBP

The distribution coefficients (K_d) for the nitrates of dysprosium, erbium, and yttrium between tri-n-butyl phosphate (TBP) and nitric acid solutions were systematically determined. [1] While the distribution coefficients of erbium and yttrium nitrates were found to be experimentally identical across a range of HNO₃ concentrations (9-12M), dysprosium nitrate exhibited distinctively different behavior. [2] The separation factors Y/Dy and Er/Dy showed a flat maximum at 10M HNO₃, providing a window for optimized separation. Importantly, the addition of 1M NH₄NO₃ lowered the absolute K_d values for all three nitrates proportionally, leaving the separation factors unchanged, confirming that the relative selectivity is an intrinsic property of the system. [3]

Liquid-Liquid Extraction Rare Earth Refining Process Engineering

Dysprosium Nitrate: Application Scenarios


Dysprosium Oxide Production by Thermolysis

The unique thermolysis mechanism of dysprosium nitrate, involving the formation of a cyclic hexamer and specific oxynitrate intermediates (Dy₆O₇(NO₃)₄·6H₂O and Dy₆O₈(NO₃)₂·5H₂O), is directly exploited for the production of high-purity cubic dysprosium oxide (Dy₂O₃). [1] Precise control over the calcination atmosphere and temperature profile allows for the engineering of oxide powder with specific surface area and crystallite size, which is unattainable with other dysprosium precursors that follow different decomposition paths. This is a primary industrial use case for the nitrate form.

Dysprosium Purification by Solvent Extraction

Dysprosium nitrate is the standard feed material for hydrometallurgical purification of dysprosium. The quantified differences in its distribution coefficients (K_d) and separation factors relative to erbium and yttrium in TBP/HNO₃ systems are the fundamental basis for designing and operating industrial solvent extraction circuits. [2] The knowledge that the Dy/Er separation factor has a flat maximum at 10M HNO₃, and that extractability inverts relative to erbium based on acid concentration, is essential for achieving target product purity (>99.9%) in a cost-effective manner. Substituting another rare earth nitrate would invalidate the entire process model.

Synthesis of Dysprosium Single-Molecule Magnets

In the field of molecular magnetism, dysprosium nitrate is not merely a soluble Dy³⁺ source; it is a specific reagent whose nitrate ligands actively participate in dictating the final magnetic properties of the complex. [3] The demonstrated ability to tune the magnetic relaxation behavior from fast quantum tunneling (para-nitrate coordination) to a slow, thermally-activated process with an effective energy barrier of 51 K (ortho-nitrate coordination) provides synthetic chemists with a direct and quantifiable handle for designing the next generation of high-density data storage materials and quantum computing components.

Dysprosium-Doped Ceramics and Optical Fibers

The exceptional water solubility of dysprosium nitrate (1370 g/L at 20.6 °C) makes it an ideal precursor for solution-based processing techniques such as sol-gel synthesis, co-precipitation, and spray pyrolysis. Its high solubility enables the preparation of highly concentrated, homogeneous precursor solutions for doping advanced ceramics, such as yttrium aluminum garnet (YAG) or zirconia, with dysprosium ions. This ensures uniform dopant distribution and high optical quality in the final product, which is critical for laser gain media and solid-state lighting applications. Its higher melting enthalpy compared to other rare earth nitrates also provides better thermal stability during processing.

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